molecular formula C9H17N3 B580375 1-(3-tert-butyl-1H-pyrazol-5-yl)-N-methylmethanamine CAS No. 1232137-17-5

1-(3-tert-butyl-1H-pyrazol-5-yl)-N-methylmethanamine

Cat. No. B580375
M. Wt: 167.256
InChI Key: MYYUMKAFXSOSGU-UHFFFAOYSA-N
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Description

The compound “1-(3-tert-butyl-1H-pyrazol-5-yl)-N-methylmethanamine” is a derivative of pyrazole, which is a class of organic compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .

Scientific Research Applications

1. Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine

  • Summary of Application : This compound was synthesized in an 81% yield by a condensation reaction between 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and 2-pyridinecarboxaldehyde in methanol using magnesium sulfate as a drying agent .
  • Methods of Application : The synthesis was carried out at ambient temperature, which is a significant advantage in terms of energy efficiency .
  • Results or Outcomes : The synthesized compound was fully characterized by IR, 1D, and 2D NMR spectroscopy, mass spectrometry, and elemental analysis .

2. Synthesis of 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine

  • Summary of Application : This compound was synthesized in good yield by a solvent-free condensation/reduction reaction sequence starting from 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde .
  • Methods of Application : The one-pot reductive amination proceeded by the formation in situ of the N-(5-pyrazolyl)imine as a key synthetic intermediate of other valuable pyrazole derivatives .
  • Results or Outcomes : The structure of the synthesized N-heterocyclic amine was fully characterized by FTIR-ATR, 1D and 2D NMR experiments, EIMS, and elemental analysis .

3. Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine

  • Summary of Application : This compound was synthesized in an 81% yield by a condensation reaction between 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and 2-pyridinecarboxaldehyde in methanol using magnesium sulfate as a drying agent .
  • Methods of Application : The synthesis was carried out at ambient temperature, which is a significant advantage in terms of energy efficiency .
  • Results or Outcomes : The synthesized compound was fully characterized by IR, 1D, and 2D NMR spectroscopy, mass spectrometry, and elemental analysis .

4. Synthesis of 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine

  • Summary of Application : This compound was synthesized in good yield by a solvent-free condensation/reduction reaction sequence starting from 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde .
  • Methods of Application : The one-pot reductive amination proceeded by the formation in situ of the N-(5-pyrazolyl)imine as a key synthetic intermediate of other valuable pyrazole derivatives .
  • Results or Outcomes : The structure of the synthesized N-heterocyclic amine was fully characterized by FTIR-ATR, 1D and 2D NMR experiments, EIMS, and elemental analysis .

5. Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine

  • Summary of Application : This compound was synthesized in an 81% yield by a condensation reaction between 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and 2-pyridinecarboxaldehyde in methanol using magnesium sulfate as a drying agent .
  • Methods of Application : The synthesis was carried out at ambient temperature, which is a significant advantage in terms of energy efficiency .
  • Results or Outcomes : The synthesized compound was fully characterized by IR, 1D, and 2D NMR spectroscopy, mass spectrometry, and elemental analysis .

6. Synthesis of 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine

  • Summary of Application : This compound was synthesized in good yield by a solvent-free condensation/reduction reaction sequence starting from 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde .
  • Methods of Application : The one-pot reductive amination proceeded by the formation in situ of the N-(5-pyrazolyl)imine as a key synthetic intermediate of other valuable pyrazole derivatives .
  • Results or Outcomes : The structure of the synthesized N-heterocyclic amine was fully characterized by FTIR-ATR, 1D and 2D NMR experiments, EIMS, and elemental analysis .

properties

IUPAC Name

1-(3-tert-butyl-1H-pyrazol-5-yl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3/c1-9(2,3)8-5-7(6-10-4)11-12-8/h5,10H,6H2,1-4H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYYUMKAFXSOSGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NNC(=C1)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-tert-butyl-1H-pyrazol-5-yl)-N-methylmethanamine

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